molecular formula C15H15NO5S B11767408 Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate

Cat. No.: B11767408
M. Wt: 321.3 g/mol
InChI Key: WQGMVZUEVOECLQ-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate is a synthetic organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate typically involves the condensation of ethyl oxoacetate with a tosylated pyrrole derivative. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tosyl group, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxo-2-(1H-pyrrol-2-yl)acetate: Lacks the tosyl group, resulting in different reactivity and applications.

    Ethyl 2-oxo-2-(1H-indol-2-yl)acetate: Contains an indole ring instead of a pyrrole ring, leading to distinct biological activities.

    Ethyl 2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate:

Uniqueness

Ethyl 2-oxo-2-(1-tosyl-1H-pyrrol-2-yl)acetate is unique due to the presence of the tosyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Properties

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

ethyl 2-[1-(4-methylphenyl)sulfonylpyrrol-2-yl]-2-oxoacetate

InChI

InChI=1S/C15H15NO5S/c1-3-21-15(18)14(17)13-5-4-10-16(13)22(19,20)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3

InChI Key

WQGMVZUEVOECLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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